1-(Aminomethyl)-2-bromonaphthalene
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Overview
Description
1-(Aminomethyl)-2-bromonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom and an aminomethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-2-bromonaphthalene can be synthesized through several methods. One common approach involves the bromination of 2-naphthylmethanol followed by the introduction of an aminomethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The aminomethylation can be achieved using formaldehyde and ammonia or a primary amine under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and aminomethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield secondary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted naphthalenes
- Imines and secondary amines
- Coupled products with various aromatic or aliphatic groups
Scientific Research Applications
1-(Aminomethyl)-2-bromonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-bromonaphthalene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function .
Comparison with Similar Compounds
1-(Aminomethyl)-2-bromonaphthalene can be compared with other naphthalene derivatives such as:
- 1-(Aminomethyl)-2-chloronaphthalene
- 1-(Aminomethyl)-2-fluoronaphthalene
- 1-(Aminomethyl)-2-iodonaphthalene
These compounds share similar structural features but differ in their reactivity and applications due to the varying halogen atoms. The bromine atom in this compound provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
(2-bromonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10BrN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H,7,13H2 |
InChI Key |
MMRHYUGYZFCDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CN)Br |
Origin of Product |
United States |
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